Bienvenue dans la boutique en ligne BenchChem!

N-(furan-2-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine

CNS drug discovery Neurological disorders research Therapeutic patent landscape

N-(furan-2-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine (CAS 314747-57-4) is a synthetic small molecule belonging to the (4-phenylsulfonyloxazol-5-yl)amine chemotype. This compound class is documented in patent families for broad central nervous system (CNS) therapeutic applications, specifically as sulfonyloxazolamines.

Molecular Formula C20H16N2O4S
Molecular Weight 380.42
CAS No. 314747-57-4
Cat. No. B2955784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine
CAS314747-57-4
Molecular FormulaC20H16N2O4S
Molecular Weight380.42
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H16N2O4S/c23-27(24,17-11-5-2-6-12-17)20-19(21-14-16-10-7-13-25-16)26-18(22-20)15-8-3-1-4-9-15/h1-13,21H,14H2
InChIKeyMDXQUIRHDKUASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insight: N-(furan-2-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine (CAS 314747-57-4)


N-(furan-2-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine (CAS 314747-57-4) is a synthetic small molecule belonging to the (4-phenylsulfonyloxazol-5-yl)amine chemotype. This compound class is documented in patent families for broad central nervous system (CNS) therapeutic applications, specifically as sulfonyloxazolamines [1]. The molecular formula is C20H16N2O4S with a molecular weight of 380.42 g/mol, and it is typically supplied at a certified purity of ≥95% (HPLC) from reputable chemical vendors . Its core scaffold features a 2-phenyl-4-(phenylsulfonyl)oxazole core with an N-(furan-2-ylmethyl) substituent at the 5-amine position.

Why simple substitution of N-(furan-2-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine is not scientifically defensible


Despite sharing a common 2-phenyl-4-(phenylsulfonyl)oxazole core with other analogs covered by the EP 1140875 A1 patent [1], critical potency and selectivity are determined by the N-alkyl substituent at the 5-amine position. This structure-activity relationship (SAR) is explicitly not conserved across the class. Published 5-HT6 receptor antagonist studies demonstrate that a transition from a simple N-methyl group to a bulkier alkyl radical causes a dramatic reduction in receptor affinity [2]. As N-(furan-2-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine carries a sterically demanding heterocyclic N-substituent, its biological activity cannot be extrapolated from other simple amine analogs. Using a close structural analog without explicit, comparator-anchored biological data for this specific compound carries a high risk of obtaining a molecule with an entirely different biological activity profile, potentially nullifying experimental outcomes. Researchers requiring a specific 5-HT6 receptor tool compound or a CNS-active agent as generically claimed cannot simply substitute a different N-substituted analog and expect equivalent scientific results.

Quantitative Differentiation Evidence for CAS 314747-57-4, N-(furan-2-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine


Class-Level Therapeutic Scope Defined by Sulfonyloxazolamine Patent Family

The compound CAS 314747-57-4 falls within the Markush structure of EP 1140875 A1, which explicitly claims (2-phenyl-4-(phenylsulfonyl)-oxazol-5-yl)-amines as therapeutic agents for the treatment of central nervous system disorders, including Parkinson's disease, schizophrenia, and depression [1]. This patent distinguishes this chemotype from structurally similar oxazole derivatives without a phenylsulfonyl group, which are not covered under the same therapeutic claims.

CNS drug discovery Neurological disorders research Therapeutic patent landscape

5-HT6 Receptor Antagonist SAR: Impact of N-Alkyl Substituent Size

A structure-activity relationship (SAR) study on (4-phenylsulfonyloxazol-5-yl)amines established that the activity of synthesized compounds depended strongly on the nature of the amine located vicinal to the sulfonyl. The most active ligands were methyl-(4-phenylsulfonyloxazol-5-yl)amines. Replacing the methyl by a bulkier alkyl radical and conversion to tertiary amines was accompanied by a dramatic reduction of their activity for 5-HT6 receptors [1]. CAS 314747-57-4, bearing a furan-2-ylmethyl group, is a bulkier N-substituent relative to the optimal methyl group. Based on this class-level SAR, its activity at 5-HT6 receptors is predicted to be significantly lower than the N-methyl analog.

5-HT6 receptor antagonists Serotonin receptor pharmacology Neurological ligand design

Structural Differentiation: Furan-2-ylmethyl vs. Alternative N-Substituents

The target compound features an N-(furan-2-ylmethyl) substituent, unlike the ubiquitous N-methyl or N-benzyl analogs in the (4-phenylsulfonyloxazol-5-yl)amine series . Closely related analogs such as N-(2-furylmethyl)-2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine (CAS 862738-62-3) or 2-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine introduce additional structural variations at the 2-phenyl position, confounding direct comparisons . CAS 314747-57-4 retains an unsubstituted 2-phenyl group in combination with a furan-2-ylmethyl N-substituent, representing a structurally distinct combination that is not duplicated in publicly available analog libraries.

Chemical diversity sourcing Oxazole building blocks Lead optimization libraries

Predicted Physicochemical Differentiation: Molecular Weight and Lipophilicity

Predicted physicochemical properties from ChemSrc indicate that CAS 314747-57-4 has a molecular weight of 380.4, a predicted density of 1.33±0.1 g/cm³, and a boiling point of 623.6±55.0 °C at 760 mmHg . The presence of the furan-2-ylmethyl group introduces a polar heteroatom (oxygen) absent in the N-benzyl analog (CAS 145317-83-5), which is predicted to lower logP and improve aqueous solubility . This differentiation is meaningful for procurement decisions when fine-tuning pharmacokinetic properties such as metabolic stability or blood-brain barrier penetration in CNS-focused programs.

Drug-likeness profiling Physicochemical property prediction Permeability optimization

Primary Application Scenarios for N-(furan-2-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine (CAS 314747-57-4)


Central Nervous System (CNS) Drug Discovery Research

As a member of the sulfonyloxazolamine chemotype covered by EP 1140875 A1, this compound is suitable for use as a chemical probe in CNS-focused drug discovery programs targeting neurological disorders, including Parkinson's disease, schizophrenia, and depression [1]. Researchers should be aware that no target-specific quantitative activity data is available for this compound in the public domain, and thus it is best positioned for exploratory screening rather than as a validated lead molecule.

5-HT6 Receptor Antagonist Profiling and Counter-Screening

Based on the SAR study indicating that bulkier N-substituents dramatically reduce 5-HT6 receptor activity, CAS 314747-57-4 can serve as a negative control or selectivity tool in 5-HT6 receptor antagonist screening panels [2]. Its N-(furan-2-ylmethyl) group makes it a useful tool to probe the steric limits of the receptor binding pocket when compared to more active N-methyl analogs.

Heterocyclic Medicinal Chemistry Structure-Activity Relationship (SAR) Exploration

This compound provides a specific structural combination—an unsubstituted 2-phenyl group with an N-(furan-2-ylmethyl) substituent—that is not duplicated in publicly available analog libraries . It is an ideal building block or reference compound for systematic SAR studies aimed at understanding the impact of heteroatom incorporation in the N-substituent on target affinity, selectivity, and ADMET properties within the oxazole scaffold.

Physicochemical Property Optimization in CNS Compound Libraries

The presence of a furan oxygen in the N-substituent is predicted to confer lower lipophilicity compared to N-benzyl analogs . In CNS-focused compound libraries, this compound can serve as a comparator to assess the influence of hydrogen-bonding capacity and polarity on blood-brain barrier permeability and metabolic stability.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.